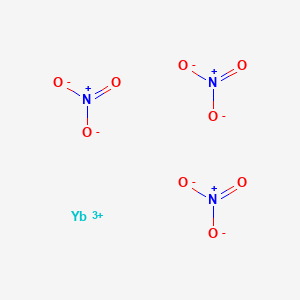
Chlorosyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorosyl, also known as chlorosulfonate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that can be used as a reagent for various chemical reactions. Chlorosyl has been widely used in organic synthesis, analytical chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Photophysical Characterization in Biological Applications
Chlorosyl compounds, such as chlorins, are significant in biological applications due to their photophysical properties. Research on water-soluble chlorins has shown their suitability for biomedical applications owing to their high aqueous solubility and attractive photophysical properties. These compounds exhibit absorption bands in the blue and red regions, modest fluorescence yield, long singlet excited-state lifetime, and high yield of intersystem crossing to the triplet state, making them suitable for various biomedical applications (Borbas et al., 2008).
Environmental Risk in Drip Irrigation Systems
Chlorosyl compounds, specifically chlorine, are used in drip irrigation systems using reclaimed water. This method effectively controls emitter bio-clogging. However, it poses risks to soil microbial communities and soil health. Research indicates that chlorine's bactericidal action significantly decreases microbial diversity and alters microbial community structure. This alteration impacts soil enzyme activity and the absorption of nutrients, affecting the yield and quality of crops like spring maize. This insight is crucial for managing reclaimed water network systems and maintaining soil health (Song et al., 2019).
Eigenschaften
CAS-Nummer |
12301-79-0 |
|---|---|
Produktname |
Chlorosyl |
Molekularformel |
ClO |
Molekulargewicht |
51.45 g/mol |
InChI |
InChI=1S/ClO/c1-2 |
InChI-Schlüssel |
NHYCGSASNAIGLD-UHFFFAOYSA-N |
SMILES |
[O]Cl |
Kanonische SMILES |
[O]Cl |
Synonyme |
chlorine oxide (ClO) chlorosyl chlorosyl ion |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
